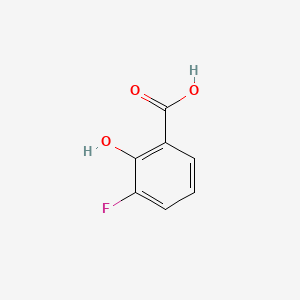

3-Fluoro-2-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109100. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHCXVJXSLGRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296394 | |

| Record name | 3-Fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-27-5 | |

| Record name | 341-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-2-hydroxybenzoic acid chemical properties

An In-depth Technical Guide to 3-Fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 341-27-5), also known as 3-fluorosalicylic acid, is a fluorinated aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its unique molecular structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, makes it a versatile building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The presence of the fluorine atom critically influences the molecule's acidity and reactivity, often enhancing the biological activity of its derivatives.[3] This document provides a comprehensive overview of the chemical and physical properties, spectral data, reactivity, synthesis protocols, and safety information for this compound.

Chemical and Physical Properties

This compound is a white, crystalline powder at room temperature, which facilitates its handling and storage.[3] It is soluble in methanol, aiding its use in various reaction mixtures.[3][4] Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 341-27-5 | [1][3][5][6] |

| Molecular Formula | C₇H₅FO₃ | [1][5][6] |

| Molecular Weight | 156.11 g/mol | [1][2][5][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Fluorosalicylic acid, 2-Carboxy-6-fluorophenol | [1][2] |

| Appearance | White powder | [3][4] |

| Melting Point | 142-148 °C | [2][3][5] |

| Boiling Point | Not available | [5] |

| Solubility | Soluble in methanol | [3][4] |

Spectral Data

While specific spectra are proprietary, the structural features of this compound allow for the prediction of its characteristic spectral data. Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the three aromatic protons, with splitting patterns influenced by fluorine and adjacent protons. A broad singlet for the carboxylic acid proton and a singlet for the phenolic hydroxyl proton would also be expected. |

| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carboxyl carbon, the phenolic carbon, the fluorine-bonded carbon, and the four other aromatic carbons. |

| IR Spectroscopy | - A very broad O-H stretching band (2500-3300 cm⁻¹) for the hydrogen-bonded carboxylic acid. - A sharper O-H stretching band (3200-3500 cm⁻¹) for the phenolic group. - A strong, sharp C=O stretching band (1680-1710 cm⁻¹) for the carboxylic acid. - C=C stretching bands (1450-1600 cm⁻¹) for the aromatic ring. - A strong C-F stretching band (1100-1270 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at approximately m/z = 156.02, corresponding to the molecular weight. |

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the fluorine-substituted aromatic ring.[3] The electronegative fluorine atom enhances the acidity of both the carboxylic and phenolic protons and influences the regioselectivity of electrophilic aromatic substitution reactions.[3]

Key reactions include:

-

Esterification: The carboxylic acid group readily reacts with alcohols, such as methanol, in the presence of an acid catalyst to form the corresponding ester, Methyl 3-fluoro-2-hydroxybenzoate.[3][7]

-

Amidation: The carboxylic acid can be converted into amides, which are common linkages in pharmaceuticals, by reacting with amines using a coupling agent or after conversion to an acyl chloride.[3]

-

Ether Formation: The phenolic hydroxyl group can participate in etherification reactions with alkyl halides under basic conditions.[3]

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of a Structurally Related Compound: 4-Fluoro-2-hydroxybenzoic Acid

While a specific protocol for this compound is not publicly detailed, the synthesis of the related isomer, 4-fluorosalicylic acid, from 2,4-difluorobenzoic acid provides a representative experimental methodology based on nucleophilic aromatic substitution.[8]

Materials:

-

2,4-Difluorobenzoic acid (1 eq)

-

Sodium hydroxide (NaOH) (2 eq)

-

Dimethyl sulfoxide (DMSO)

-

Concentrated hydrochloric acid (HCl)

-

Ice water

Procedure:

-

To a dry four-neck flask, add dimethyl sulfoxide (DMSO), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (253 g, 6.32 mol).[8]

-

Heat the mixture to 130 °C and maintain the reaction for approximately 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Once the reaction is complete, cool the system to room temperature.[8]

-

Slowly pour the reaction solution into a large volume of ice water (e.g., 40 L).[8]

-

Adjust the pH of the solution to 2-3 using concentrated hydrochloric acid. Ensure the temperature does not exceed 20 °C during this process. A large amount of solid will precipitate.[8]

-

Continue stirring the mixture for 2 hours, then collect the solid product by vacuum filtration.[8]

-

Wash the filter cake with water to remove impurities.[8]

-

Dry the resulting white solid under reduced pressure at 60 °C for 12 hours to yield the final product.[8]

General Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of compounds like this compound.

Caption: General workflow for chemical synthesis and analysis.

Biological Activity and Applications

This compound is primarily utilized as a crucial building block and intermediate in organic synthesis.[3][4] Its fluorinated structure is highly valued in medicinal chemistry for developing novel APIs.[4] While comprehensive studies on the specific biological activities of this isomer are limited, the broader class of hydroxybenzoic acids is known for a wide range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.[9] It has also been noted for its use in fluorescence assays.[6] Its main application lies in R&D, where it serves as a foundational component for creating more complex and potentially bioactive compounds.[4]

Safety and Handling

According to aggregated GHS data, this compound is classified as an irritant and may be corrosive.[1] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning / Danger | [1] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H314: Causes severe skin burns and eye damage (reported in 10% of notifications). | [1] |

| Precautionary Statements | P260, P261, P264, P280, P302+P352, P305+P351+P338, P405, P501 | [1] |

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties. Its value to researchers and drug development professionals lies in its versatile reactivity, allowing for the synthesis of diverse and complex molecular structures. The presence of a fluorine atom is a critical feature that can be leveraged to modulate the properties of derivative compounds. Adherence to appropriate safety protocols is essential when handling this compound due to its irritant and potentially corrosive nature.

References

- 1. This compound | C7H5FO3 | CID 268724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 341-27-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 341-27-5 [chemicalbook.com]

- 8. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

In-Depth Technical Guide: 3-Fluoro-2-hydroxybenzoic Acid (CAS: 341-27-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxybenzoic acid, also known as 3-fluorosalicylic acid, is a fluorinated aromatic carboxylic acid with the CAS number 341-27-5. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a fluorine atom on the benzene ring, makes it a valuable building block in organic synthesis. The presence and position of the fluorine atom can significantly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions, making it an attractive starting material for the development of novel pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential applications of this compound.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The molecule's reactivity is dictated by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the fluorine atom. The carboxylic acid can undergo esterification and amidation, while the hydroxyl group can participate in etherification and influences the aromatic ring's reactivity.[2] The electronegative fluorine atom impacts the acidity of both the carboxylic acid and the hydroxyl group and can influence the regioselectivity of further electrophilic aromatic substitution reactions.[2]

| Property | Value | Reference(s) |

| CAS Number | 341-27-5 | [1] |

| Molecular Formula | C₇H₅FO₃ | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 142-145 °C | [1] |

| Solubility | Soluble in methanol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 3-Fluorosalicylic acid, 2-Carboxy-6-fluorophenol | |

| InChI | 1S/C7H5FO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |

| InChIKey | GFHCXVJXSLGRJR-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C(=C1)F)O)C(=O)O |

Synthesis

While several suppliers offer this compound, detailed experimental protocols in recent literature are scarce. A foundational synthesis was reported in the Journal of the American Chemical Society in 1950. The general synthetic approach often involves the introduction of the fluorine and hydroxyl groups onto a benzoic acid scaffold, or the carboxylation of a pre-functionalized fluorophenol.

Experimental Protocol: Synthesis of this compound

A representative synthesis based on historical literature is described below. Researchers should consult the original publication for precise details and safety precautions.

Reference: Journal of the American Chemical Society, 72, p. 5315, 1950.[1]

Reaction Scheme:

A potential synthetic route to this compound.

Materials:

-

2-Amino-3-fluorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ice

Procedure:

-

Diazotization: A solution of 2-amino-3-fluorobenzoic acid in dilute sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then slowly added to boiling water. The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound, which may precipitate upon cooling.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Note: This is a generalized procedure. Specific quantities, reaction times, and purification methods should be optimized based on the original literature and laboratory conditions. Diazonium salts can be explosive when dry and should be handled with extreme caution in solution.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, typical spectral features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three aromatic protons, each exhibiting splitting due to coupling with the adjacent fluorine atom and other protons. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 7.8 | ddd, td, dd | J(H,H) ≈ 7-9, J(H,F) ≈ 3-10 |

| OH | Broad singlet | s | - |

| COOH | Broad singlet | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct carbon signals. The carbons directly bonded to or in close proximity to the fluorine atom will exhibit C-F coupling.

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| C=O | 165 - 175 | Small |

| C-OH | 150 - 160 | Large |

| C-F | 155 - 165 | Very Large (¹JCF) |

| C-COOH | 110 - 120 | Small |

| Aromatic CH | 115 - 135 | Varies |

FT-IR Spectroscopy

The FT-IR spectrum will be characterized by the following key absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1400 |

| C-O | Stretching | 1200 - 1300 |

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 156. Common fragmentation patterns for benzoic acids include the loss of •OH (m/z 139) and •COOH (m/z 111). The presence of the fluorine atom will influence the fragmentation pathways.

Biological Activity and Applications in Drug Development

While this compound is primarily utilized as a chemical intermediate, its structural similarity to salicylic acid suggests potential biological activities.[2] Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. The introduction of a fluorine atom can modulate these activities and introduce new pharmacological properties.

Currently, there is a lack of specific, publicly available data on the biological activity, mechanism of action, and involvement in signaling pathways of this compound itself. However, related fluorinated aromatic compounds have been investigated for a range of therapeutic applications. For instance, a cobalt-salen complex derived from the related compound 3-fluoro-2-hydroxybenzaldehyde has demonstrated anticancer activity with an IC₅₀ of 50 µM.[3]

Potential Areas of Investigation:

-

Anti-inflammatory Activity: Given its structural relation to salicylic acid, it could be investigated as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators.

-

Anticancer Activity: Fluorinated compounds are prevalent in oncology drug discovery. This molecule could be a scaffold for developing new anticancer agents.

-

Antimicrobial Activity: Many phenolic compounds and their fluorinated derivatives exhibit antimicrobial properties.

Researchers are encouraged to explore the biological effects of this compound and its derivatives to uncover potential therapeutic applications. The workflow for such an investigation is outlined below.

A generalized workflow for the biological evaluation of new chemical entities.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Working in a well-ventilated area or under a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with potential for applications in drug discovery and materials science. While detailed biological data is currently limited, its structural features warrant further investigation into its pharmacological properties. This guide provides a foundational understanding of its chemical properties, synthesis, and spectral characteristics to aid researchers in their future work with this compound.

References

Technical Guide: Synthesis of 3-Fluoro-2-hydroxybenzoic Acid from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth overview of a viable multi-step synthesis pathway for producing 3-Fluoro-2-hydroxybenzoic acid, a valuable fluorinated aromatic building block, starting from the readily available precursor, salicylic acid. The described methodology is based on established, regioselective chemical transformations.

Synthetic Strategy Overview

Direct regioselective fluorination of salicylic acid to achieve the 3-fluoro isomer is challenging due to the activating and ortho-, para-directing nature of the hydroxyl and carboxyl groups, which primarily yields the 5-fluoro isomer. Therefore, a more robust and reliable three-step synthetic route is proposed. This pathway involves:

-

Nitration: Regioselective nitration of salicylic acid to introduce a nitro group at the C3 position, yielding 3-nitrosalicylic acid.

-

Reduction: Conversion of the nitro group to an amine via catalytic hydrogenation to produce 3-amino-2-hydroxybenzoic acid.

-

Fluoro-dediazoniation: Transformation of the amino group into the target fluorine substituent via a Balz-Schiemann reaction.

This strategy ensures precise control over the regiochemistry, leading to the desired 3-fluoro isomer.

Caption: Overall synthetic pathway from Salicylic Acid.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of 3-Nitrosalicylic Acid via Nitration

This procedure focuses on the ortho-nitration of salicylic acid and subsequent purification to isolate the desired 3-nitro isomer from the co-produced 5-nitro isomer.[1]

Methodology:

-

Reaction Setup: In a 500 mL, two-necked, round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, add salicylic acid (15.0 g, 0.109 mol), tetrabutylammonium hydrogensulfate (0.7 g, 2.1 mmol), and dichloromethane (100 mL). Cool the resulting suspension in an ice bath.

-

Nitrating Agent Preparation: In a separate vessel, carefully add concentrated sulfuric acid (98%, 15 mL) to 2-propyl nitrate (12.5 mL, 0.12 mol).

-

Nitration: Add the prepared nitrating agent dropwise from the funnel to the cooled salicylic acid suspension over a period of 40 minutes. Ensure the internal temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 20 minutes in the ice bath.

-

Work-up: Quench the reaction by carefully pouring the mixture into 200 mL of ice water. Separate the organic phase and extract the aqueous phase twice with dichloromethane (2 x 50 mL).

-

Isolation of Isomer Mixture: Combine the organic phases, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield a mixture of 3- and 5-nitrosalicylic acid.

-

Purification of 3-Nitrosalicylic Acid:

-

Place the isomeric mixture (approx. 17.7 g) in a 1 L round-bottomed flask.

-

Carefully add a 1.45 M solution of potassium carbonate (270 mL) with vigorous stirring, followed by 180 mL of distilled water.

-

Heat the dark-orange suspension to reflux in an oil bath (110°C) for 30 minutes to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, during which the potassium salt of 3-nitrosalicylic acid will preferentially crystallize.

-

Collect the yellow, crystalline precipitate by vacuum filtration and wash with a small amount of cold water.

-

Dissolve the collected potassium salt in hot water (150 mL) and acidify with concentrated hydrochloric acid to a pH of 1.

-

Cool the mixture in an ice bath. Collect the precipitated 3-nitrosalicylic acid by filtration, wash with cold water, and dry under vacuum.

-

| Parameter | Value | Reference |

| Starting Material | Salicylic Acid | [1] |

| Key Reagents | 2-Propyl nitrate, H₂SO₄, K₂CO₃ | [1] |

| Solvent | Dichloromethane, Water | [1] |

| Reaction Temperature | 0-10°C | [1] |

| Overall Yield | ~30% | [1] |

| Product Melting Point | 148°C | [1] |

Step 2: Synthesis of 3-Amino-2-hydroxybenzoic Acid via Reduction

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation. The conditions are adapted from a standard procedure for the reduction of a similar substituted nitrosalicylic acid.[2][3]

Methodology:

-

Reaction Setup: To a hydrogenation reactor (e.g., a Parr shaker) equipped with a gas inlet and pressure gauge, add 3-nitrosalicylic acid (10.0 g, 0.054 mol) and methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (1.0 g, ~10 wt%) to the solution.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Reaction Execution: Pressurize the reactor with hydrogen to 5 bar (approx. 72 psi). Begin vigorous stirring and maintain the temperature at 35°C.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-amino-2-hydroxybenzoic acid as a solid. The product can be further purified by recrystallization if necessary.

| Parameter | Value | Reference |

| Starting Material | 3-Nitrosalicylic Acid | [2][3] |

| Catalyst | 10% Palladium on Carbon | [2][3] |

| Hydrogen Source | H₂ Gas | [2][3] |

| Hydrogen Pressure | 5 bar | [2][3] |

| Solvent | Methanol | [2][3] |

| Reaction Temperature | 35°C | [2][3] |

| Expected Yield | High (>90%) | (Typical for this reaction) |

Step 3: Synthesis of this compound via Balz-Schiemann Reaction

This final step converts the amino group to a fluorine atom. The procedure is a general protocol for the Balz-Schiemann reaction, which involves the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.[4][5][6]

Methodology:

-

Diazotization:

-

In a suitable vessel (e.g., a heavy-walled beaker made of polyethylene to resist HF), cool an aqueous solution of fluoroboric acid (HBF₄, 48 wt%, ~4 equivalents) to -5°C to 0°C using an ice-salt bath.

-

Slowly add 3-amino-2-hydroxybenzoic acid (5.0 g, 0.033 mol) to the cold HBF₄ solution with efficient stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents, 2.5 g) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine-HBF₄ slurry. Maintain the temperature below 5°C throughout the addition. A precipitate of the diazonium tetrafluoroborate salt will form.

-

Stir the resulting thick slurry for an additional 30 minutes at 0°C.

-

-

Isolation of Diazonium Salt:

-

Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.

-

Wash the salt sequentially with a small amount of cold 5% HBF₄ solution, then with cold methanol, and finally with cold diethyl ether.

-

Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when completely dry; handle with extreme care and use appropriate safety shields.

-

-

Fluoro-dediazoniation (Decomposition):

-

Place the dried diazonium salt in a flask equipped with a condenser and a gas outlet leading to a scrubber (to trap BF₃ gas).

-

Heat the solid salt gently and carefully (e.g., using a sand bath or oil bath). The decomposition will begin, evidenced by the evolution of nitrogen gas.[4]

-

Control the heating to maintain a steady, but not vigorous, rate of gas evolution.

-

-

Work-up and Purification:

-

After gas evolution ceases, cool the flask to room temperature.

-

Extract the crude product from the residue using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extract with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

-

| Parameter | Value | Reference |

| Starting Material | 3-Amino-2-hydroxybenzoic Acid | [4][5] |

| Key Reagents | Fluoroboric Acid (HBF₄), Sodium Nitrite (NaNO₂) | [6] |

| Reaction Type | Diazotization, Thermal Decomposition | [4] |

| Intermediate | Diazonium tetrafluoroborate salt | [5] |

| Decomposition | Thermal (Heating) | [4] |

| Expected Yield | Moderate to Good (Variable) | (Typical for this reaction) |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step, encompassing reaction, work-up, and purification.

Caption: General laboratory workflow for a synthesis step.

Safety Considerations

-

Nitration: Handle concentrated acids (sulfuric, nitric) and nitrating agents with extreme care in a well-ventilated fume hood. Nitration reactions can be highly exothermic and require careful temperature control.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reactor is properly sealed and purged to remove all oxygen. Palladium on carbon is pyrophoric and should be handled with care, especially when dry.

-

Balz-Schiemann Reaction: Fluoroboric acid is highly corrosive. Diazonium salts are thermally unstable and potentially explosive, especially when dry. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction behind a blast shield. The thermal decomposition step should be performed with slow, controlled heating.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103992238B - The preparation method of 3-aminosallcylic acid - Google Patents [patents.google.com]

- 3. CN103992238A - Preparation method of 3-aminosalicylic acid - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

An In-depth Technical Guide to 3-Fluoro-2-hydroxybenzoic Acid: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-2-hydroxybenzoic acid, with a specific focus on its melting point and solubility. This information is critical for its application in organic synthesis and drug development.

Physicochemical Properties of this compound

This compound (CAS Number: 341-27-5), also known as 3-Fluorosalicylic acid, is a white crystalline powder.[1][2] Its molecular structure, incorporating a carboxylic acid, a hydroxyl group, and a fluorine atom on a benzene ring, dictates its physical and chemical behavior.

The melting point and solubility are key parameters for the handling, storage, and application of this compound in various chemical reactions.

| Property | Value | Notes |

| Melting Point | 142-145 °C | A narrow range indicates high purity. |

| Around 142 °C[1][2] | ||

| 142-145 °C[3] | ||

| 144-145 °C[4] | ||

| 142 °C[5] | ||

| Solubility | Soluble in Methanol[1][2][5] | Facilitates its use in organic reactions. |

| Expected to be soluble in other polar organic solvents. | ||

| Limited solubility in non-polar solvents is anticipated. |

Experimental Protocols

Accurate determination of melting point and solubility is fundamental for compound characterization. The following are detailed methodologies for these measurements.

Melting Point Determination using the Capillary Method

This protocol is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[6]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6][7]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[6]

-

Rapid Determination (Optional): The sample is heated at a rate of 5-10 °C per minute to obtain an approximate melting range.[6] This initial measurement helps in setting the parameters for a more accurate determination.

-

Accurate Determination: A fresh sample is used. The apparatus is heated rapidly to a temperature about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.[6]

-

Observation: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]

-

Verification: The procedure should be repeated with a fresh sample to ensure the reproducibility of the results.[7]

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of this compound in a given solvent.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rod

-

Spatula

-

Graduated cylinder or pipette

Procedure:

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL of methanol) is added to a clean, dry test tube.

-

Solute Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The solution is visually inspected for any undissolved solid.

-

Classification:

-

Soluble: If all the solid dissolves, the compound is considered soluble under these conditions.

-

Partially Soluble: If some solid remains, but a noticeable amount has dissolved, it is partially soluble.

-

Insoluble: If the solid does not appear to dissolve, it is considered insoluble.

-

-

Quantitative Assessment (Optional): For a more quantitative measure, small, incremental amounts of the solute can be added until saturation is reached (i.e., solid material persists after thorough mixing). The total mass of dissolved solute per volume of solvent then provides a quantitative solubility value.

Application in Organic Synthesis

This compound is a valuable intermediate in organic synthesis. For instance, it can be esterified with methanol to produce Methyl 3-fluoro-2-hydroxybenzoate, a precursor for more complex molecules.[1][5]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound | 341-27-5 [chemicalbook.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

Spectroscopic Profile of 3-Fluoro-2-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Fluoro-2-hydroxybenzoic acid (also known as 3-Fluorosalicylic acid), a valuable building block in pharmaceutical and chemical synthesis. This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 - 13.0 | br s | - | -OH (phenolic) |

| ~7.5 - 7.7 | m | - | Ar-H |

| ~7.2 - 7.4 | m | - | Ar-H |

| ~7.0 - 7.1 | m | - | Ar-H |

| ~13.0 | br s | - | -COOH |

Note: Predicted data is based on standard chemical shift values and coupling constant ranges for similar aromatic compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O (Carboxylic Acid) |

| ~155.0 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~148.0 | C-OH |

| ~125.0 | Ar-CH |

| ~122.0 (d, JCF ≈ 15 Hz) | Ar-CH |

| ~118.0 (d, JCF ≈ 5 Hz) | Ar-CH |

| ~115.0 | C-COOH |

Note: Predicted data is based on established chemical shift values and typical C-F coupling constants. The carbon attached to fluorine will appear as a doublet due to coupling.

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3200 | Broad | O-H stretch (Phenol) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Phenol/Carboxylic Acid) |

| ~1100 | Medium | C-F stretch |

Note: This is a generalized prediction of the IR spectrum. Specific peak positions and intensities can be influenced by intermolecular interactions in the solid state.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ (Molecular Ion) |

| 139 | ~40 | [M - OH]⁺ |

| 111 | ~30 | [M - COOH]⁺ |

| 83 | ~20 | [C₅H₄FO]⁺ |

| 55 | ~25 | [C₄H₃O]⁺ |

Source: Based on publicly available GC-MS data.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC.

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier detector records the abundance of each ion.

-

The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Structural Analysis and Conformation of 3-Fluoro-2-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

3-Fluoro-2-hydroxybenzoic acid (C₇H₅FO₃, CAS: 341-27-5) is a disubstituted benzoic acid featuring a fluorine atom at the C3 position and a hydroxyl group at the C2 position.[3][4] The presence of these functional groups in an ortho and meta relationship to the carboxylic acid moiety dictates the molecule's unique electronic and steric properties. The melting point of this white, powdery solid is in the range of 142-145 °C.[3]

A pivotal feature of the this compound structure is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction is a well-documented phenomenon in ortho-hydroxybenzoic acids and plays a crucial role in stabilizing a planar conformation of the molecule.[5][6][7] This intramolecular hydrogen bond forms a six-membered ring, which enhances the stability of the conformer.[6]

Conformational Analysis

The conformational preferences of this compound are primarily governed by the rotation around the C1-C7 (ring-carboxyl) and C2-O (ring-hydroxyl) single bonds. Theoretical studies on analogous substituted benzoic acids provide a robust framework for understanding the conformational landscape of this molecule.[8][9]

Theoretical Conformational Analysis Workflow

A typical computational approach to elucidate the conformational isomers and their relative energies involves the following steps:

Caption: A generalized workflow for the computational conformational analysis of substituted benzoic acids.

Based on studies of similar molecules, it is anticipated that this compound will exhibit a strong preference for a planar conformation where the carboxylic acid and hydroxyl groups are oriented to facilitate intramolecular hydrogen bonding. The energy barrier for the rotation of the carboxylic acid group out of the plane of the benzene ring is expected to be significant due to the loss of this stabilizing interaction.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and understanding the bonding within this compound. While a complete set of assigned spectra for this specific molecule is not publicly available, data from analogous compounds can be used for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group. The hydroxyl and carboxylic acid protons are expected to be broad singlets and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

A general protocol for NMR data acquisition is as follows:

Caption: A standard workflow for acquiring and analyzing NMR spectra of small organic molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (based on analogous compounds)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Ar-H) | 6.8 - 7.8 | m |

| ¹H (OH ) | 9.0 - 11.0 | br s |

| ¹H (COOH ) | 11.0 - 13.0 | br s |

| ¹³C (C=O) | 165 - 175 | s |

| ¹³C (Ar-C) | 110 - 160 | m |

Note: These are estimated ranges based on data for similar compounds and can vary with solvent and concentration.[10][11]

Vibrational Spectroscopy (FTIR and Raman)

The infrared and Raman spectra of this compound will be characterized by vibrational modes corresponding to its functional groups. Key expected vibrational frequencies are summarized below.

Table 2: Characteristic Vibrational Frequencies (based on analogous compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching (intramolecular H-bonded) | 3200 - 2500 (broad) |

| C=O (carboxylic acid) | Stretching | 1680 - 1650 |

| C-O (carboxylic acid) | Stretching | 1320 - 1210 |

| C-F | Stretching | 1250 - 1020 |

| Aromatic C=C | Stretching | 1600 - 1450 |

The broad O-H stretching band is indicative of strong hydrogen bonding.

Crystal Structure Analysis

While a specific crystal structure for this compound has not been publicly documented, the crystal structures of many benzoic acid derivatives are known to exhibit common packing motifs.[12] Typically, benzoic acids form centrosymmetric dimers in the solid state, with two molecules linked by strong intermolecular hydrogen bonds between their carboxylic acid groups.

For comparison, the crystal structure of 3-Fluorobenzoic acid (CCDC 823572) can be considered.[12] It is likely that this compound also forms such dimeric structures, with the additional influence of the hydroxyl and fluoro substituents on the overall crystal packing.

Experimental Protocol for X-ray Crystallography

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established protocol.

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Conclusion

The structural and conformational properties of this compound are largely dictated by the interplay of its functional groups, particularly the formation of a strong intramolecular hydrogen bond. While a complete experimental dataset for this specific molecule is not yet available in the public literature, analysis of closely related compounds and the application of established computational and spectroscopic methodologies provide a detailed and predictive understanding of its molecular characteristics. This guide serves as a valuable resource for researchers utilizing this compound in their synthetic and developmental endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C7H5FO3 | CID 268724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Energetics of hydroxybenzoic acids and of the corresponding carboxyphenoxyl radicals. Intramolecular hydrogen bonding in 2-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How is intramolecular hydrogen bonding is created in ortho benzoic acid.. [askfilo.com]

- 7. quora.com [quora.com]

- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]

- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Reactive Landscape of 3-Fluoro-2-hydroxybenzoic Acid: A Technical Guide for Chemical Innovators

An in-depth exploration of the synthesis, reactivity, and potential biological significance of 3-Fluoro-2-hydroxybenzoic acid, a versatile fluorinated building block for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as 3-fluorosalicylic acid, is a white crystalline solid at room temperature.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom on an aromatic ring, dictates its chemical behavior and makes it a valuable intermediate in organic synthesis.[1] The presence of these functional groups, combined with the strong electronegativity of the fluorine atom, significantly influences the molecule's acidity, reactivity, and potential biological activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 341-27-5 | [2][3][4][5][6] |

| Molecular Formula | C₇H₅FO₃ | [2][5] |

| Molecular Weight | 156.11 g/mol | [5] |

| Melting Point | 142-145 °C | [2] |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Soluble in methanol | [1] |

| Predicted pKa | 2.45 ± 0.10 | [3] |

Spectroscopic Data

Table 2: Key Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The acidic protons of the carboxylic acid and hydroxyl groups will appear as broad singlets, the positions of which are dependent on the solvent and concentration. |

| ¹³C NMR | The spectrum will show seven distinct carbon signals. The carbon atoms attached to the fluorine and oxygen atoms will show characteristic shifts and coupling constants (J-C-F). The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. |

| FTIR | The spectrum will be characterized by a broad O-H stretching band from the carboxylic acid and phenolic hydroxyl groups (around 3300-2500 cm⁻¹). A sharp C=O stretching peak for the carboxylic acid will be present around 1700 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region (around 1200-1000 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 156. Subsequent fragmentation would likely involve the loss of H₂O, CO, and CO₂. |

Reactivity and Key Experimental Protocols

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the phenolic hydroxyl group, and the fluorine-substituted aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes reactions such as esterification and amidation, which are fundamental for the synthesis of many pharmaceutical and fine chemical products.[1]

Esterification is a common transformation used to modify the properties of the carboxylic acid or to protect it during subsequent reactions. A general and effective method for the esterification of hydroxybenzoic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 3-fluoro-2-hydroxybenzoate

This protocol is adapted from a procedure for a similar compound and is expected to be effective for this compound.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3-fluoro-2-hydroxybenzoate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the esterification of this compound.

The formation of amides from this compound is a key step in the synthesis of many biologically active molecules. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine.

Experimental Protocol: Synthesis of 3-Fluoro-2-hydroxybenzamide (A Representative Protocol)

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in a suitable organic solvent) or the desired primary/secondary amine

-

Pyridine or Triethylamine (as a base)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Apparatus for working under anhydrous conditions

Procedure:

Step 1: Formation of the Acyl Chloride

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (evolution of HCl and SO₂ gas ceases).

-

Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 3-fluoro-2-hydroxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Amidation

-

In a separate flask, dissolve the desired amine or ammonia in an appropriate solvent and cool the solution in an ice bath.

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous solvent (e.g., DCM or THF) and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute acid (to remove excess amine) and/or dilute base (to remove any unreacted carboxylic acid), followed by water and brine.

-

The organic layer is then dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

-

The product can be purified by recrystallization or column chromatography.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo O-alkylation to form ethers and also influences the regioselectivity of electrophilic aromatic substitution reactions.[1]

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing carboxylic acid and fluorine groups. The hydroxyl group is a strong ortho-, para-director, while the fluorine is a deactivating ortho-, para-director, and the carboxylic acid is a meta-director. The overall outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and the reaction conditions. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for substitution.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to salicylic acid suggests potential involvement in related biological processes. Salicylic acid is a key signaling molecule in plants, primarily involved in mediating defense responses against pathogens.

The two main pathways for salicylic acid-mediated plant defense are Pathogen-Triggered Immunity (PTI) and Systemic Acquired Resistance (SAR).

-

Pathogen-Triggered Immunity (PTI): This is the first line of defense, where plant cell surface receptors recognize conserved molecular patterns from pathogens (PAMPs), leading to a signaling cascade that activates defense responses.

-

Systemic Acquired Resistance (SAR): Following an initial localized infection, a mobile signal (related to salicylic acid) is transported throughout the plant, leading to a long-lasting, broad-spectrum resistance in distal tissues.

The introduction of a fluorine atom can significantly alter the biological activity of a molecule. Therefore, this compound and its derivatives are of interest in the development of new agrochemicals that could modulate these plant defense pathways, potentially with enhanced efficacy or stability.

Caption: A simplified diagram of the salicylic acid signaling pathway in plants.

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in the fields of pharmaceutical and agrochemical research. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex and biologically active compounds. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, will enable researchers to fully exploit its potential in the development of innovative chemical solutions.

References

An In-depth Technical Guide to the Fluorination of 2-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the fluorination of 2-hydroxybenzoic acid (salicylic acid), a critical process in the development of novel therapeutic agents and other fine chemicals. The introduction of fluorine into the salicylic acid scaffold can significantly alter its physicochemical properties, leading to enhanced biological activity, metabolic stability, and bioavailability. This document details various synthetic routes, including direct fluorination and multi-step syntheses from fluorinated precursors, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction to Fluorinated Salicylic Acids

Fluorinated derivatives of salicylic acid are of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can modulate the acidity of the carboxylic acid and phenolic hydroxyl groups, influence lipophilicity, and alter binding interactions with biological targets. These modifications have led to the development of compounds with anti-inflammatory, analgesic, and antifungal properties. For instance, triflusal, a 4-trifluoromethyl derivative of salicylic acid, is a known antiplatelet drug. This guide will explore the chemical methodologies available to access the various isomers of fluorosalicylic acid, providing a foundational resource for chemists and pharmacologists.

Synthetic Methodologies

The fluorination of 2-hydroxybenzoic acid can be achieved through several distinct strategies, each with its own advantages and limitations. These methods can be broadly categorized as direct fluorination of the salicylic acid ring and the synthesis from pre-fluorinated starting materials.

Direct Electrophilic Fluorination

Direct fluorination of 2-hydroxybenzoic acid involves the use of an electrophilic fluorine source to substitute a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and carboxyl groups.

Common electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). These reagents are favored for their relative stability and ease of handling compared to elemental fluorine.

Regioselectivity: The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a meta-directing deactivator. The outcome of the electrophilic fluorination is a balance of these directing effects, steric hindrance, and the reaction conditions. Generally, substitution is favored at the positions ortho and para to the hydroxyl group (positions 3 and 5).

A detailed experimental protocol for the direct fluorination of 2-hydroxybenzoic acid with specific regioselectivity data is not extensively reported in the reviewed literature, suggesting that this method may lead to mixtures of isomers that are difficult to separate, making it less synthetically favorable.

Synthesis from Fluorinated Precursors

A more common and regioselective approach to synthesizing specific isomers of fluorosalicylic acid is to start with a commercially available, pre-fluorinated building block.

3-Fluorosalicylic acid is a valuable intermediate for pharmaceuticals and agrochemicals due to its anti-inflammatory properties.[1] A common synthetic route involves the diazotization of 2-amino-3-fluorobenzoic acid followed by hydrolysis.

Experimental Protocol: Synthesis of 3-Fluoro-2-hydroxybenzoic Acid

This protocol is based on the multi-step synthesis of 2-amino-3-fluorobenzoic acid, followed by its conversion to this compound.

-

Synthesis of 2-Amino-3-fluorobenzoic Acid: A detailed, multi-step procedure starting from 2-fluoroaminobenzene is available in the literature, culminating in the formation of 2-amino-3-fluorobenzoic acid in high yield (84-96%).[2]

-

Diazotization and Hydrolysis:

-

Dissolve 2-amino-3-fluorobenzoic acid in an aqueous solution of a non-oxidizing strong acid (e.g., H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Gently heat the solution of the diazonium salt to induce hydrolysis, leading to the formation of this compound.

-

The product can be isolated by filtration and purified by recrystallization.

-

Specific yields for the final diazotization and hydrolysis step were not detailed in the reviewed literature.

4-Fluorosalicylic acid can be synthesized via a nucleophilic aromatic substitution reaction on 2,4-difluorobenzoic acid.[3]

Experimental Protocol: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid [3]

-

Reaction Setup: To a 10 L four-neck flask, add dimethylsulfoxide (DMSO, 4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (NaOH, 253 g, 6.32 mol).

-

Reaction: Heat the mixture to 130 °C and maintain for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction solution into 40 L of ice water.

-

Adjust the pH to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C.

-

Stir the mixture for 2 hours to allow for complete precipitation of the solid product.

-

-

Isolation and Purification:

-

Collect the solid by suction filtration.

-

Wash the filter cake with an appropriate amount of water.

-

Dry the solid under reduced pressure at 60 °C for 12 hours.

-

This method yields 450 g of 4-fluorosalicylic acid (90% yield).[3]

5-Fluorosalicylic acid is an important intermediate in the synthesis of various active pharmaceutical ingredients.[4] A common and efficient method for its synthesis is the carboxylation of 4-fluorophenol, a variation of the Kolbe-Schmitt reaction.[5]

Experimental Protocol: Synthesis of 5-Fluoro-2-hydroxybenzoic Acid [5]

-

Reaction Setup: In a suitable pressure reactor, combine p-fluorophenol, a base catalyst (a combination of sodium ethoxide and potassium hydroxide in a molar ratio of 1:1 to 1:5), and introduce carbon dioxide.[5]

-

Reaction: Heat the mixture under pressure. Optimal conditions reported are a temperature of 160 °C and a pressure of 3 MPa for 24 hours.[5]

-

Work-up:

-

Dissolve the crude product in hot water (80 °C).

-

Extract twice with methyl tert-butyl ether to remove unreacted starting material.

-

Adjust the aqueous phase to a pH of 1-2 with 36% hydrochloric acid to precipitate the product.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Dry the solid to obtain the final product.

-

This method can achieve a yield of up to 92% with a purity of 99.3%.[5]

The synthesis of 6-fluorosalicylic acid can be achieved from 2,6-difluorobenzonitrile through hydrolysis and nucleophilic aromatic substitution.[6][7]

Experimental Protocol: Synthesis of 6-Fluoro-2-hydroxybenzoic Acid [6][7]

-

Reaction Setup: In a pressure vessel, mix 2,6-difluorobenzonitrile, sodium hydroxide, and water in a molar ratio of 1:3:10.[6]

-

Reaction: Heat the mixture to 150 °C under a pressure of 0.25 MPa.[6][7]

-

Work-up:

-

After cooling, transfer the reaction liquid to a beaker.

-

Adjust the pH to 1 with a 10% aqueous sulfuric acid solution to precipitate the product.[6]

-

-

Isolation and Purification:

-

Collect the solid by suction filtration and wash with cold water.

-

Dry the solid.

-

Recrystallize the crude product from a 2:1 ethanol/water mixed solution to obtain white crystals of 6-fluorosalicylic acid.

-

This method is reported to have a yield of 85% and a purity of 98.5%.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic methods, allowing for easy comparison of their efficiencies and reaction conditions.

Table 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |

| 2,4-Difluorobenzoic Acid | NaOH | DMSO | 130 | 8 | 90 | - | [3] |

Table 2: Synthesis of 5-Fluoro-2-hydroxybenzoic Acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Reference |

| p-Fluorophenol | CO₂, Sodium ethoxide, KOH | None | 160 | 3 | 24 | 92 | 99.3 | [5] |

Table 3: Synthesis of 6-Fluoro-2-hydroxybenzoic Acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,6-Difluorobenzonitrile | NaOH | Water | 150 | 0.25 | - | 85 | 98.5 | [6] |

Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language, visualize the synthetic pathways and experimental workflows for the preparation of various fluorosalicylic acid isomers.

Caption: Workflow for the synthesis of 4-Fluoro-2-hydroxybenzoic Acid.

Caption: Workflow for the synthesis of 5-Fluoro-2-hydroxybenzoic Acid.

Caption: Workflow for the synthesis of 6-Fluoro-2-hydroxybenzoic Acid.

Biological Activity and Signaling Pathways

Fluorinated salicylic acid derivatives have shown promise in modulating inflammatory pathways. A notable example is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[8][9][10][11]

The anti-inflammatory properties of salicylates are, in part, mediated by their ability to inhibit IκB kinase (IKK), which is a crucial enzyme in the NF-κB activation cascade.[10] By inhibiting IKK, the degradation of IκB is prevented, thus sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[9][10] The incorporation of a trifluoromethyl group at the 4-position of salicylic acid, as in 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), the main metabolite of triflusal, has been shown to potently inhibit NF-κB activation.[12]

Caption: Mechanism of NF-κB inhibition by fluorinated salicylates.

Conclusion

This technical guide has detailed several reliable methods for the synthesis of various isomers of fluorinated 2-hydroxybenzoic acid. The synthesis from fluorinated precursors generally offers higher regioselectivity and yields compared to direct fluorination. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the synthesis and application of these valuable compounds. Furthermore, the elucidation of the inhibitory effect of fluorinated salicylates on the NF-κB signaling pathway highlights their therapeutic potential and provides a basis for the rational design of new anti-inflammatory agents. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, the methodologies outlined herein will be instrumental in advancing this field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. CN118405972B - Preparation method of 5-fluoro salicylic acid - Google Patents [patents.google.com]

- 6. CN106336352A - Synthesis method of 6-fluorosalicylic acid - Google Patents [patents.google.com]

- 7. CN102320960A - Preparation method of 6-fluoro salicylic acid - Google Patents [patents.google.com]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of 3-fluorosalicylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-fluorosalicylic acid. The information is compiled from various scientific sources to support research, development, and application of this compound in pharmaceuticals, agrochemicals, and material science.

Core Physical and Chemical Properties

3-Fluorosalicylic acid, also known as 3-fluoro-2-hydroxybenzoic acid, is a white to almost white crystalline powder. Its core properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO₃ | [1][2] |

| Molecular Weight | 156.11 g/mol | [1][2] |

| CAS Number | 341-27-5 | [1][2] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 142-150 °C | [2][3] |

| Solubility | Soluble in methanol | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-fluorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for fluorinated compounds.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for 3-fluorosalicylic acid include:

-

O-H stretch (carboxylic acid): Broad peak around 2500-3300 cm⁻¹

-

O-H stretch (phenol): Around 3200-3600 cm⁻¹

-

C=O stretch (carboxylic acid): Strong peak around 1650-1700 cm⁻¹

-

C-F stretch: Around 1000-1400 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ for 3-fluorosalicylic acid would be observed at m/z 156. Common fragmentation patterns for salicylic acids involve the loss of H₂O, CO, and CO₂.

Reactivity and Stability